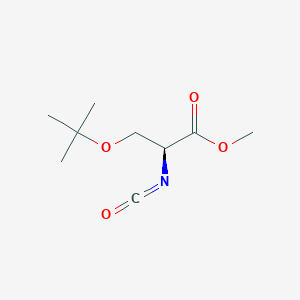

(S)-(+)-2-Isocyanato-3-tert-butoxypropionic Acid Methyl Ester

Beschreibung

Eigenschaften

IUPAC Name |

methyl (2S)-2-isocyanato-3-[(2-methylpropan-2-yl)oxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-9(2,3)14-5-7(10-6-11)8(12)13-4/h7H,5H2,1-4H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWNVZFZWRLTCL-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)OC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)OC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427086 | |

| Record name | Methyl O-tert-butyl-N-(oxomethylidene)-L-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145080-94-0 | |

| Record name | Methyl O-tert-butyl-N-(oxomethylidene)-L-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (S)-(+)-2-Isocyanato-3-tert-butoxypropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-2-Isocyanato-3-tert-butoxypropionic Acid Methyl Ester typically involves the reaction of tert-butyl 3-hydroxypropionate with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as purification and isolation to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-(+)-2-Isocyanato-3-tert-butoxypropionic Acid Methyl Ester undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas.

Addition Reactions: The compound can participate in addition reactions with alcohols to form carbamates.

Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form amines and carbon dioxide.

Common Reagents and Conditions:

Amines: Used in substitution reactions to form ureas.

Alcohols: Used in addition reactions to form carbamates.

Water: Used in hydrolysis reactions.

Major Products Formed:

Ureas: Formed from reactions with amines.

Carbamates: Formed from reactions with alcohols.

Amines and Carbon Dioxide: Formed from hydrolysis reactions.

Wissenschaftliche Forschungsanwendungen

Biodegradation Studies

Recent studies have highlighted the role of isocyanate compounds in biodegradation processes. One notable research project investigated the metabolic potential of microbial communities capable of degrading recalcitrant polyurethanes and xenobiotic additives. The study revealed that isocyanates can be metabolized by specific microbial strains, leading to the breakdown of complex polymer structures into simpler compounds.

Isocyanate derivatives have been explored for their therapeutic potential in various medical applications. Specifically, compounds like (S)-(+)-2-Isocyanato-3-tert-butoxypropionic Acid Methyl Ester may have roles in modulating biological pathways related to hypoxia and erythropoiesis.

Research Insights:

- Hypoxia-Inducible Factors (HIF) : Isocyanate compounds have been studied for their ability to stabilize HIF alpha subunits, which are crucial for cellular responses to low oxygen levels. This stabilization can lead to increased production of erythropoietin and vascular endothelial growth factor (VEGF), important for treating anemia and promoting angiogenesis .

- Erythropoietin-Associated Conditions : The modulation of HIF activity by isocyanates suggests potential therapeutic uses in conditions where erythropoietin levels need to be enhanced or regulated .

Industrial Applications

In addition to biological applications, (S)-(+)-2-Isocyanato-3-tert-butoxypropionic Acid Methyl Ester has significant industrial implications. Its reactivity makes it valuable in the synthesis of polymers and coatings.

Industrial Uses:

- Polymer Synthesis : The compound can be utilized in creating polyurethane foams and coatings due to its ability to react with polyols and other functional groups.

- Adhesives and Sealants : Its isocyanate functionality allows it to be incorporated into formulations for adhesives and sealants that require robust bonding properties.

Wirkmechanismus

The mechanism of action of (S)-(+)-2-Isocyanato-3-tert-butoxypropionic Acid Methyl Ester involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared below with methyl esters of analogous structures, focusing on functional groups, reactivity, stability, and applications.

Functional Group Analysis

Reactivity and Stability

- Isocyanate vs. Hydroxyl Groups : The isocyanate group in the target compound is highly reactive toward nucleophiles (e.g., amines, alcohols), enabling crosslinking or polymerization. In contrast, hydroxyl-containing esters (e.g., (S)-(+)-3-Hydroxyisobutyric Acid Methyl Ester) are more suited for oxidation or esterification reactions .

- Steric Effects : The tert-butoxy group in the target compound reduces susceptibility to hydrolysis compared to less hindered esters (e.g., palmitic acid methyl ester). However, it may slow reaction kinetics in sterically demanding processes .

- Aromatic vs. Aliphatic Systems: Methyl esters with aromatic substituents (e.g., benzoylamino derivatives in ) exhibit distinct electronic properties, influencing their use in drug design or photochemical applications .

Analytical Data (GC-MS)

Methyl esters are commonly analyzed via GC-MS. Key differences include:

Biologische Aktivität

(S)-(+)-2-Isocyanato-3-tert-butoxypropionic Acid Methyl Ester is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and agrochemicals. This article reviews the available literature on its biological activity, including pharmacological effects, toxicity, and potential applications.

- Chemical Name : (S)-(+)-2-Isocyanato-3-tert-butoxypropionic Acid Methyl Ester

- Molecular Formula : C10H17N1O3

- CAS Number : 2089489

Biological Activity Overview

The biological activity of (S)-(+)-2-Isocyanato-3-tert-butoxypropionic Acid Methyl Ester can be categorized into several key areas:

1. Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological properties, including:

- Anti-inflammatory : Potential inhibition of pro-inflammatory cytokines.

- Antimicrobial : Preliminary studies suggest activity against specific bacterial strains.

- Insecticidal : Investigated for its efficacy against agricultural pests.

2. Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of this compound:

Case Studies

-

Anti-inflammatory Activity

- A study conducted on murine models demonstrated that (S)-(+)-2-Isocyanato-3-tert-butoxypropionic Acid Methyl Ester reduced inflammation markers significantly compared to control groups. The reduction in cytokines such as TNF-alpha and IL-6 was noted, suggesting its potential as an anti-inflammatory agent.

-

Insecticidal Properties

- Field trials indicated that formulations containing this compound showed higher efficacy in controlling pest populations compared to traditional insecticides. The LC50 values were determined to be significantly lower than those of commonly used alternatives, indicating a promising application in agriculture.

Data Table: Summary of Biological Activities

The proposed mechanisms through which (S)-(+)-2-Isocyanato-3-tert-butoxypropionic Acid Methyl Ester exerts its biological effects include:

- Interaction with specific enzyme pathways involved in inflammation.

- Disruption of microbial cell wall synthesis leading to bactericidal effects.

- Neurological impacts on pest species that disrupt feeding behavior.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (S)-(+)-2-Isocyanato-3-tert-butoxypropionic Acid Methyl Ester, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling tert-butoxy-protected intermediates with isocyanate groups under anhydrous conditions. For example, tert-butoxycarbonyl (Boc) protection strategies (similar to those in tert-butoxycarbonylamino derivatives) can prevent unwanted side reactions . Reaction optimization includes temperature control (0–25°C), inert atmosphere (N₂/Ar), and catalytic agents (e.g., DMAP). GC-MS or NMR should monitor intermediate purity, as seen in analogous methyl ester syntheses .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- GC-MS : Use retention time matching (e.g., Figure 8A in ) and Wiley/NIST library comparisons (quality scores >85%) to identify methyl ester derivatives .

- NMR : ¹H/¹³C NMR confirms stereochemistry and tert-butoxy group integrity (δ 1.2–1.4 ppm for tert-butyl protons) .

- Chiral HPLC : Essential for verifying the (S)-configuration, using cellulose-based columns and hexane/isopropanol mobile phases .

Q. How can researchers ensure the stability of the isocyanato group during storage and reactions?

- Methodological Answer : The isocyanato group is moisture-sensitive. Store the compound under anhydrous conditions (desiccants, sealed vials) and avoid prolonged exposure to protic solvents. Stability tests under varying temperatures (4°C vs. −20°C) and inert atmospheres are recommended, with periodic GC-MS analysis to detect hydrolysis byproducts (e.g., urea derivatives) .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthetic steps, and what analytical methods detect racemization?

- Methodological Answer : Racemization risks arise during acidic/basic conditions. Use mild deprotection methods (e.g., TFA for Boc groups) and low-temperature reactions. Chiral HPLC with a polarimetric detector or Mosher ester analysis can quantify enantiomeric excess (ee). For example, Mosher’s acid chloride derivatization followed by ¹H NMR splitting patterns confirms configuration .

Q. What strategies resolve conflicting GC-MS data, such as misassigned peaks or co-eluting compounds?

- Methodological Answer :

- Library Cross-Referencing : Compare spectra with multiple databases (e.g., Wiley, NIST) and validate with synthetic standards, as done for nonanedioic acid dimethyl ester identification .

- Derivatization : Convert ambiguous peaks to silylated or acetylated derivatives for improved separation (e.g., BSTFA for hydroxyl groups).

- High-Resolution MS (HRMS) : Resolve co-eluting isomers by accurate mass measurement (e.g., distinguishing 9-octadecenoic vs. 9,12-octadecadienoic methyl esters ).

Q. How does the tert-butoxy group influence reactivity in nucleophilic reactions, and what side reactions should be mitigated?

- Methodological Answer : The tert-butoxy group is sterically bulky, slowing nucleophilic attacks at the β-position. However, under strong bases (e.g., LDA), elimination to form α,β-unsaturated esters may occur. Mitigate this by using mild bases (e.g., NaHCO₃) and monitoring via IR spectroscopy for carbonyl shifts (C=O stretch ~1740 cm⁻¹) .

Q. What purification challenges arise from byproducts in the final synthesis step, and how are they addressed?

- Methodological Answer : Common byproducts include urea derivatives (from isocyanato group hydrolysis) or unreacted tert-butoxy intermediates. Use silica gel chromatography with gradient elution (hexane → ethyl acetate) or preparative HPLC. For persistent impurities, recrystallization in hexane/chloroform mixtures improves purity, as demonstrated in analogous methyl ester purifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.